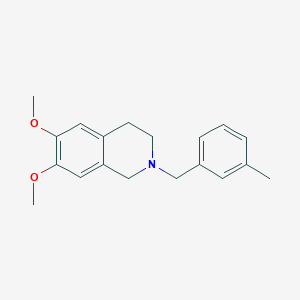
6,7-dimethoxy-2-(3-methylbenzyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-2-(3-methylbenzyl)-1,2,3,4-tetrahydroisoquinoline, also known as L-Stepholidine (L-SPD), is a natural alkaloid isolated from the traditional Chinese medicinal herb Stephania intermedia. It has been shown to possess a range of pharmacological properties, including antipsychotic, anti-inflammatory, and neuroprotective effects. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of L-SPD in scientific research.
作用機序
The mechanism of action of L-SPD is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. Studies have shown that L-SPD acts as a partial agonist at dopamine D1 and D2 receptors, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects
L-SPD has been shown to produce a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. Additionally, L-SPD has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons.
実験室実験の利点と制限
One of the main advantages of L-SPD for lab experiments is its specificity for dopamine D1 and D2 receptors, which allows for targeted manipulation of the dopamine system in the brain. Additionally, L-SPD has been shown to have a relatively low toxicity profile, making it a safer alternative to other antipsychotic drugs. However, one limitation of L-SPD is its relatively low potency, which may require higher doses to achieve therapeutic effects.
将来の方向性
There are several potential future directions for research on L-SPD. One area of interest is the development of more potent analogs of L-SPD, which may have greater efficacy in treating psychiatric and neurological disorders. Additionally, further research is needed to fully elucidate the mechanism of action of L-SPD and its effects on neurotransmitter systems in the brain. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of L-SPD in human subjects.
合成法
The synthesis of L-SPD is a complex process involving several steps, including the extraction of the alkaloid from Stephania intermedia, isolation, and purification. Several methods have been developed for the synthesis of L-SPD, including the use of palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation.
科学的研究の応用
L-SPD has been extensively studied for its potential applications in scientific research. It has been shown to possess antipsychotic properties, with studies demonstrating its efficacy in treating schizophrenia and other psychotic disorders. Additionally, L-SPD has been shown to possess anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
6,7-dimethoxy-2-[(3-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14-5-4-6-15(9-14)12-20-8-7-16-10-18(21-2)19(22-3)11-17(16)13-20/h4-6,9-11H,7-8,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRWQIOLHJMICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
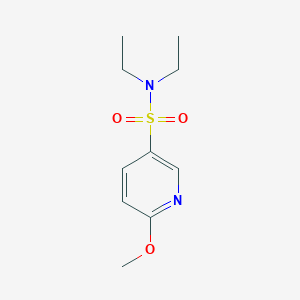
![7-(difluoromethyl)-3-[(2-ethyl-1H-imidazol-1-yl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5773701.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B5773705.png)

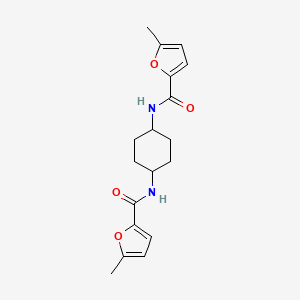
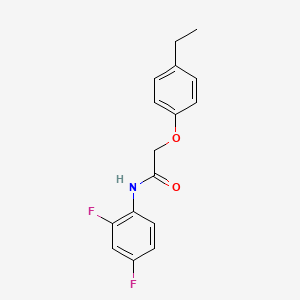
![1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine](/img/structure/B5773725.png)
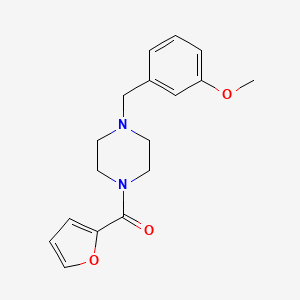
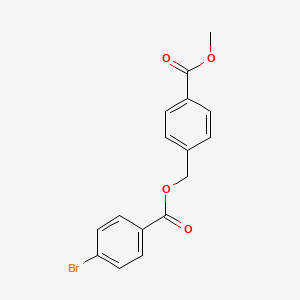


![1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5773748.png)
![N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5773756.png)

